
Noremopamil
Übersicht
Beschreibung
Noremopamil is a calcium entry blocker . It is also used as the precursor for radiolabelling emopamil . The CAS number for Noremopamil is 86656-29-3 .
Synthesis Analysis
The asymmetric synthesis of (2S)-2- (2-isopropyl)-5-hydroxy-2-phenylpentanenitrile (emopamil left hand, 2) has been completed by use of the MAD (methyl aluminum bis (4-methyl-2,6-di-tert-butylphenoxide)-induced rearrangement of a chiral epoxyalcohol as the key reaction . The stereochemistry of the chiral quaternary center was confirmed by transformation of 2 to (S)-noremopamil . This method requires minimal purification procedures and affords high chemical and optical yields .
Molecular Structure Analysis
(S)-Noremopamil contains a total of 53 bonds; 25 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .
Wissenschaftliche Forschungsanwendungen
1. Impact on Postischemic Energy Metabolism
Noremopamil, as a phenylalkylamine calcium entry blocker, has been studied for its effects on postischemic energy metabolism in the isolated perfused rat brain. Research indicates that noremopamil, along with emopamil and gallopamil, enhances the postischemic restoration of high-energy phosphate levels. These effects are believed to be linked to calcium entry blockade and are associated with increased postischemic perfusion rates. This suggests that noremopamil could be more effective than emopamil and gallopamil in accelerating the restitution of postischemic energy metabolism, potentially due to vasodilation effects (Weber, Bielenberg, & Krieglstein, 1988).
2. Role in Genetic and Public Health Research
While not directly linked to noremopamil, the research methodologies used in genetic and public health studies are relevant to understanding how this drug might be applied in a broader scientific context. Studies like those focusing on gene-environment interactions and translational epidemiology provide frameworks for examining the implications of drugs like noremopamil in human health and illness. This research approach helps in understanding the genetic and environmental risks associated with various drugs and their potential impacts on public health (Shostak, 2003).
3. Involvement in Cellular Mechanisms and Metabolism
Research on P450 enzymes involved in the metabolism of drugs like verapamil and its derivative noremopamil can provide insights into the drug’s metabolic pathways and potential interactions with other substances. Studies have identified the enzymes responsible for the metabolism of verapamil and norverapamil, shedding light on the processes that could influence noremopamil's efficacy and safety in human use (Kroemer et al., 1993).
Eigenschaften
IUPAC Name |
2-phenyl-5-(2-phenylethylamino)-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-19(2)22(18-23,21-12-7-4-8-13-21)15-9-16-24-17-14-20-10-5-3-6-11-20/h3-8,10-13,19,24H,9,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJSQALWXRRRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Noremopamil | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



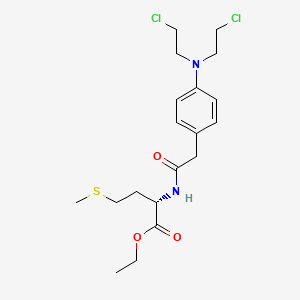
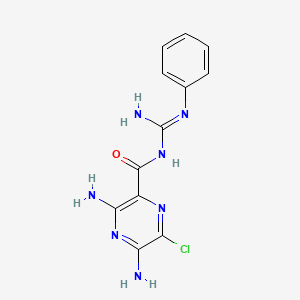




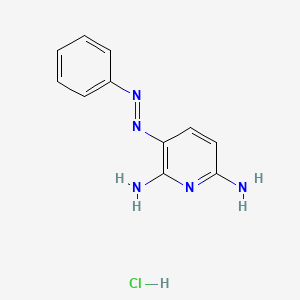
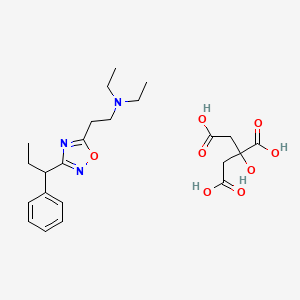
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)
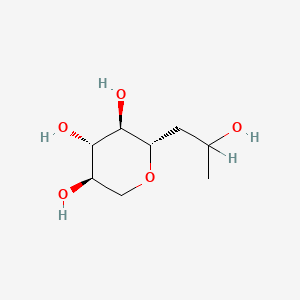

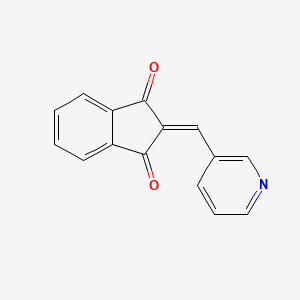
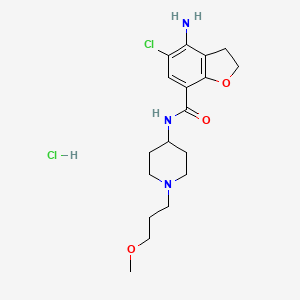
![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)